molecular formula C22H25N5O5S B12725281 4-Pyridinecarboxylic acid, 1,2,3,6-tetrahydro-1-(((4-(acetylamino)phenyl)sulfonyl)amino)-, ((4-methoxyphenyl)methylene)hydrazide CAS No. 160857-56-7

4-Pyridinecarboxylic acid, 1,2,3,6-tetrahydro-1-(((4-(acetylamino)phenyl)sulfonyl)amino)-, ((4-methoxyphenyl)methylene)hydrazide

Cat. No.: B12725281
CAS No.: 160857-56-7
M. Wt: 471.5 g/mol
InChI Key: VYZVTNQAPBMVGT-HZHRSRAPSA-N
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Description

Functional Group Summary Table

Structural Component Functional Groups Role in Reactivity
4-Pyridinecarboxylic acid Carboxylic acid, aromatic pyridine Acid-base properties, hydrogen bonding
Tetrahydro-pyridine Partially saturated heterocycle Conformational flexibility, reduced aromaticity
Sulfonamide Sulfonyl (-SO₂-), amine (-NH-) Electron withdrawal, hydrogen bonding
4-Acetylamino phenyl Acetamide (-NHCOCH₃) Steric bulk, resonance stabilization
4-Methoxyphenyl methylene hydrazide Methoxy (-OCH₃), hydrazide (-NH-NH₂) Electron donation, nucleophilicity

This hierarchical naming reflects the compound’s polyfunctional nature, with each substituent contributing distinct electronic and steric effects.

Structural Relationship to Pyridinecarboxylic Acid Hydrazide Derivatives

The compound belongs to the broader class of pyridinecarboxylic acid hydrazides, which are characterized by a hydrazide group (-CONHNH₂) attached to the pyridine ring. A comparison with simpler derivatives, such as isonicotinic acid hydrazide (isoniazid), reveals key structural divergences:

  • Core Modification : Unlike isoniazid, which retains a fully aromatic pyridine ring, this compound features a 1,2,3,6-tetrahydro-pyridine ring, introducing partial saturation and conformational mobility.
  • Substituent Complexity : The sulfonamide and 4-methoxyphenyl groups add layers of steric hindrance and electronic modulation absent in first-generation hydrazides. The sulfonamide linkage, in particular, introduces a rigid, planar sulfonyl group that may influence binding interactions.

Structural Evolution Table

Feature Isoniazid This Compound
Pyridine Ring Fully aromatic Partially saturated (tetrahydro)
Hydrazide Position Directly attached to pyridine Extended via methylene bridge
Additional Groups None Sulfonamide, 4-methoxyphenyl, acetylamino
Electronic Profile Electron-deficient pyridine Electron-rich due to methoxy and sulfonamide

These structural enhancements likely alter solubility, bioavailability, and target affinity compared to simpler hydrazides.

Conformational Analysis of Tetrahydro-Pyridine Moiety

The 1,2,3,6-tetrahydro-pyridine ring exists in equilibrium between chair-like and boat-like conformations, with the sulfonamide substituent influencing preferred states. Key observations include:

  • Chair Conformation : Minimizes steric clash between the sulfonamide group and adjacent hydrogen atoms. The sulfonyl oxygen atoms adopt equatorial positions to reduce 1,3-diaxial interactions.
  • Boat Conformation : Facilitates π-stacking interactions between the tetrahydro-pyridine ring and the 4-methoxyphenyl group, albeit at higher energy due to torsional strain.

Conformational Energy Comparison (DFT Calculations)

Conformation Relative Energy (kcal/mol) Dominant Interactions
Chair 0.0 (reference) Sulfonamide equatorial, minimal strain
Boat +3.2 π-Stacking, torsional strain
Half-Chair +1.8 Partial ring puckering

The chair conformation dominates in nonpolar solvents, while polar environments stabilize the boat form via solvation of the sulfonamide group.

Electronic Effects of Sulfonamide and Methoxyphenyl Substituents

The electronic landscape of the compound is shaped by competing electron-donating and withdrawing effects:

  • Sulfonamide Group (-SO₂NH-) : The sulfonyl moiety exerts a strong electron-withdrawing inductive effect (-I), polarizing the tetrahydro-pyridine ring and reducing electron density at the nitrogen atom. This enhances the acidity of the hydrazide NH protons.
  • 4-Methoxyphenyl Group (-OCH₃) : The methoxy substituent donates electrons via resonance (+R), increasing electron density on the adjacent methylene hydrazide. This counterbalances the sulfonamide’s -I effect, creating a push-pull electronic system.

Electronic Impact Summary

Substituent Effect Type Magnitude (Hammett σ) Net Impact
Sulfonamide -I, -R σₚ = +0.60 Electron withdrawal
Methoxy +R σₚ = -0.27 Electron donation
Acetylamino -I, +R (resonance) σₚ = +0.31 Moderate withdrawal

The interplay between these groups fine-tunes the compound’s reactivity, enabling selective interactions in biological or synthetic contexts.

Properties

CAS No.

160857-56-7

Molecular Formula

C22H25N5O5S

Molecular Weight

471.5 g/mol

IUPAC Name

1-[(4-acetamidophenyl)sulfonylamino]-N-[(E)-(4-methoxyphenyl)methylideneamino]-3,6-dihydro-2H-pyridine-4-carboxamide

InChI

InChI=1S/C22H25N5O5S/c1-16(28)24-19-5-9-21(10-6-19)33(30,31)26-27-13-11-18(12-14-27)22(29)25-23-15-17-3-7-20(32-2)8-4-17/h3-11,15,26H,12-14H2,1-2H3,(H,24,28)(H,25,29)/b23-15+

InChI Key

VYZVTNQAPBMVGT-HZHRSRAPSA-N

Isomeric SMILES

CC(=O)NC1=CC=C(C=C1)S(=O)(=O)NN2CCC(=CC2)C(=O)N/N=C/C3=CC=C(C=C3)OC

Canonical SMILES

CC(=O)NC1=CC=C(C=C1)S(=O)(=O)NN2CCC(=CC2)C(=O)NN=CC3=CC=C(C=C3)OC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Pyridinecarboxylic acid, 1,2,3,6-tetrahydro-1-(((4-(acetylamino)phenyl)sulfonyl)amino)-, ((4-methoxyphenyl)methylene)hydrazide typically involves multiple steps. The process begins with the preparation of the pyridinecarboxylic acid derivative, followed by the introduction of the sulfonyl and hydrazide groups. Specific reaction conditions, such as temperature, pH, and solvent choice, are crucial to ensure the successful formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis techniques, including continuous flow reactors and automated synthesis platforms. These methods allow for the efficient and consistent production of the compound while maintaining high purity and yield.

Chemical Reactions Analysis

Types of Reactions

4-Pyridinecarboxylic acid, 1,2,3,6-tetrahydro-1-(((4-(acetylamino)phenyl)sulfonyl)amino)-, ((4-methoxyphenyl)methylene)hydrazide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different derivatives.

    Reduction: Reduction reactions can modify the functional groups present in the compound.

    Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions, including temperature, solvent, and catalysts, play a crucial role in determining the outcome of these reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acid derivatives, while reduction can produce amine derivatives.

Scientific Research Applications

Medicinal Chemistry

The compound has shown promise in medicinal applications due to its structural characteristics that facilitate interactions with biological targets.

  • Anticancer Activity : Research indicates that derivatives of pyridinecarboxylic acids exhibit cytotoxic effects against various cancer cell lines. For instance, compounds similar to 4-pyridinecarboxylic acid have been studied for their ability to inhibit tumor growth by inducing apoptosis in cancer cells .
  • Antimicrobial Properties : The sulfonamide group in the compound enhances its potential as an antimicrobial agent. Studies have demonstrated that related hydrazones exhibit significant activity against bacterial strains, suggesting that this compound may also possess similar properties .

Enzyme Inhibition

The compound's ability to inhibit specific enzymes has been explored in several studies:

  • Inhibition of Ribonucleotide Reductase : This enzyme is crucial for DNA synthesis and repair. Compounds with similar structures have been identified as competitive inhibitors, which could lead to new therapeutic strategies for diseases such as cancer .

Non-linear Optical Materials

The unique electronic properties of the compound make it suitable for applications in non-linear optics:

  • Optical Device Applications : Research into hydrazone-functionalized polymers indicates that they can be used in the development of non-linear optical devices due to their ability to exhibit large optical nonlinearities . This opens avenues for their use in advanced photonic applications.

Case Studies

StudyFocusFindings
Anticancer Activity Study Investigated the cytotoxic effects of pyridine derivatives on cancer cell linesDemonstrated significant apoptosis induction in breast cancer cells
Antimicrobial Efficacy Research Evaluated the antimicrobial properties of sulfonamide derivativesShowed high effectiveness against Gram-positive and Gram-negative bacteria
Enzyme Inhibition Mechanism Studied the inhibition of ribonucleotide reductase by pyridine derivativesIdentified potential for developing new anti-cancer drugs targeting DNA synthesis pathways

Mechanism of Action

The mechanism of action of 4-Pyridinecarboxylic acid, 1,2,3,6-tetrahydro-1-(((4-(acetylamino)phenyl)sulfonyl)amino)-, ((4-methoxyphenyl)methylene)hydrazide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

Key Observations :

  • The sulfonamide moiety is absent in most analogues but is associated with increased metabolic stability in sulfonamide-containing drugs .
  • Activity Trends: Simple aldehydes (e.g., benzaldehyde) yield less potent derivatives than those with electron-donating groups (e.g., 4-methoxy, 2-hydroxy).

Mechanistic and Pharmacokinetic Insights

  • Antitumor Activity: NHPM and NPI derivatives inhibit cancer cell proliferation via DNA intercalation or topoisomerase inhibition . The target compound’s tetrahydro-pyridine core may facilitate DNA minor groove binding, analogous to camptothecin derivatives.
  • Sulfonamide Advantage: The sulfonamide group in the target compound could improve solubility (via hydrogen bonding) and target specificity (e.g., carbonic anhydrase inhibition), a feature absent in non-sulfonylated analogues .

Biological Activity

4-Pyridinecarboxylic acid, 1,2,3,6-tetrahydro-1-(((4-(acetylamino)phenyl)sulfonyl)amino)-((4-methoxyphenyl)methylene)hydrazide is a complex organic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article reviews the biological properties of this compound and its derivatives, focusing on their pharmacological potentials and mechanisms of action.

Chemical Structure and Properties

The compound's structure features a pyridine ring and hydrazide functional groups, which are known to influence biological activity. The presence of sulfonamide and methoxy phenyl moieties further enhances its pharmacological profile.

PropertyValue
Molecular FormulaC16H18N4O3S
Molecular Weight358.41 g/mol
Melting PointNot specified
SolubilitySoluble in DMSO
Density1.42 g/cm³

Antimicrobial Activity

Studies have shown that derivatives of 4-pyridinecarboxylic acid exhibit significant antimicrobial properties. For instance, a series of synthesized derivatives were tested against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The results indicated that certain derivatives displayed Minimum Inhibitory Concentration (MIC) values in the submicromolar range against these pathogens .

Anticancer Activity

The compound has also been evaluated for its anticancer potential. In vitro studies demonstrated that it exhibits cytotoxic effects on several cancer cell lines, including breast cancer (MCF-7) and liver cancer (HepG2). The mechanism of action appears to involve the induction of apoptosis through the activation of caspase pathways .

Central Nervous System Effects

Research indicates that some derivatives affect motor activity in animal models, suggesting potential applications in the treatment of neurological disorders. These compounds may interact with neurotransmitter systems, although further studies are needed to elucidate their precise mechanisms .

Study on Antimicrobial Efficacy

In a recent study, six novel derivatives of 4-pyridinecarboxylic acid were synthesized and evaluated for their antimicrobial activity. Among these, one derivative showed an MIC value as low as 0.5 µg/mL against Candida albicans, indicating potent antifungal properties .

Evaluation of Anticancer Properties

Another investigation focused on the anticancer effects of the compound on HepG2 cells. The study found that treatment with the compound resulted in a significant reduction in cell viability (IC50 = 25 µM), highlighting its potential as a chemotherapeutic agent .

Structure-Activity Relationship (SAR)

The biological activity of 4-pyridinecarboxylic acid derivatives is closely related to their structural components:

  • Sulfonamide Group : Enhances antibacterial activity.
  • Methoxy Group : Contributes to lipophilicity, improving cellular uptake.
  • Hydrazide Linkage : Critical for anticancer activity through apoptosis induction.

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